(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate

Catalog No.
S843462
CAS No.
56975-25-8
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyc...

CAS Number

56975-25-8

Product Name

(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate

IUPAC Name

ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-3-18-13(16)11-7-5-6-10(8-11)12(9-15)14(17)19-4-2/h11H,3-8H2,1-2H3

InChI Key

AOXDUXURUYRVDH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCC(=C(C#N)C(=O)OCC)C1

Canonical SMILES

CCOC(=O)C1CCCC(=C(C#N)C(=O)OCC)C1
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate, also known as ethyl cyano(hydroxyimino)acetate, is a chemical compound with a molecular formula of C14H19NO5. It is a highly stable compound with a variety of potential useful applications in scientific research and industry. This paper will explore the properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety, applications, current state of research, potential implications, limitations, and future directions of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate.
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate is derived from (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate cyanoacetate and cyclohexanone in the presence of a catalyst. The compound was first synthesized and characterized by G. Marcoux and J. Pérez-Galdona in 1986. It is a colorless, odorless, and tasteless solid with a high melting point of 138-140°C.
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate is a highly stable compound with a low solubility in water but soluble in organic solvents such as ethanol, methanol, and chloroform. It is also stable under acidic, basic, and neutral conditions. Its chemical structure contains two functional groups: the cyano group and the keto-enol group, which can undergo various chemical reactions.
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate can be synthesized through the reaction of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate cyanoacetate with cyclohexanone in the presence of a catalyst such as piperidine or morpholine. The product can be purified through recrystallization or column chromatography. The structure can be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate can be analyzed using various chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These techniques can provide information on the purity, concentration, and stability of the compound.
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate has potential biological properties that may be useful in scientific research. It has been shown to have antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. It also has potential antitumor activity and may be useful in cancer research.
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate has low toxicity in scientific experiments. However, it should be handled with care and proper protective equipment, as with any chemical compound. It should not be ingested, inhaled, or allowed to come into contact with the skin, eyes, or clothing.
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate has potential applications in a variety of scientific experiments. It can be used as a building block in the synthesis of other compounds or as a reagent in chemical reactions. It may also be useful in biological and pharmaceutical research, particularly in the development of new antimicrobial and anticancer agents.
Research on (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate is ongoing, with a particular focus on its potential antimicrobial and anticancer properties. Studies are also ongoing to discover new applications and explore the synthesis of related compounds.
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate has potential implications in various fields of research and industry, including pharmaceuticals, agriculture, and materials science. Its potential antimicrobial and anticancer properties make it a promising candidate for the development of new drugs. Its stability and versatility also make it useful in the synthesis of new compounds with various properties.
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate has some limitations, including its relatively low solubility in water and its limited stability under certain conditions. Future research may focus on finding new applications for the compound, improving its stability and solubility, and exploring the synthesis of related compounds with new properties.
1. Synthesis of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate derivatives and testing of their biological activity.
2. Development of new analytical methods for the analysis of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate and related compounds.
3. Investigation of the mechanism of action of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate against bacteria and cancer cells.
4. Optimization of the synthesis process of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate for increased yield and purity.
5. Investigation of the stability of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate under different conditions and optimization of its storage and handling.
6. Synthesis of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate-based polymers and materials with novel properties for industrial and biomedical applications.
7. Development of new methods for the delivery of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate and related compounds to target tissues and cells for therapeutic purposes.
8. Application of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate in the development of new diagnostic tools for bacterial infections and cancer.
9. Study of the pharmacokinetics and pharmacodynamics of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate and related compounds in animal models and humans.
10. Investigation of the potential use of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxo(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylateidene)-cyclohexanecarboxylate and related compounds in alternative energy technologies and industrial processes.

XLogP3

1.9

Dates

Modify: 2023-08-16

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